molecular formula C12H13ClN2 B12095088 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B12095088
M. Wt: 220.70 g/mol
InChI Key: JLDJJMHEVUZHKO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a substituted aniline derivative featuring a chloro group at the 2-position of the benzene ring and a 1-methylpyrrole-methyl group attached to the nitrogen atom. The compound’s pyrrole moiety may enhance hydrogen-bonding interactions or π-stacking, influencing solubility and reactivity .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-chloro-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13ClN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3

InChI Key

JLDJJMHEVUZHKO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Dechlorinated aniline derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites on enzymes, thereby inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring

a) 2-Iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
  • Structural Difference : Replaces the chloro group with an iodine atom.
  • Impact : The larger iodine atom increases molecular weight (312.15 g/mol vs. ~215.7 g/mol for the chloro analog) and may alter electronic properties (e.g., enhanced polarizability). This could influence binding affinity in biological systems or catalytic reactivity .
b) 2-Chloro-N-(methoxymethyl)aniline
  • Structural Difference : Substitutes the pyrrole-methyl group with a methoxymethyl chain.
  • This compound is highlighted for agrochemical applications (e.g., as a herbicide intermediate) .
c) 4-Chloro-N-(2-pyridyl)aniline
  • Structural Difference : Features a pyridine ring instead of pyrrole.
  • Impact: The pyridine’s basic nitrogen enhances hydrogen-bonding capabilities, as seen in its dimeric crystal structure stabilized by N–H⋯N interactions. This contrasts with the pyrrole’s non-basic nitrogen, which may limit similar interactions .

Modifications to the Pyrrole Moiety

a) 2-{[(1-Methyl-1H-pyrrol-2-yl)sulfonyl]methyl}-N-arylimines
  • Structural Difference : Incorporates a sulfonyl group between the pyrrole and aniline.
b) 2-Chloro-N-(1-(thiazol-2-yl)ethyl)aniline
  • Structural Difference : Replaces pyrrole with a thiazole ring.
  • Impact : Thiazole’s sulfur atom introduces distinct electronic and coordination properties, making it relevant in metal-organic frameworks (MOFs) or catalysis .

Biological Activity

2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. Its unique structure, characterized by a chloro-substituted aniline moiety linked to a pyrrole ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₄ClN₂
  • Molecular Weight : 218.68 g/mol
  • CAS Number : 122068-97-7

Synthesis

The synthesis of 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the condensation of 4-chloroaniline with 1-methyl-2-formylpyrrole. This reaction requires specific catalysts and controlled temperature conditions to optimize yield and purity. The general reaction can be represented as:

4 chloroaniline+1 methyl 2 formylpyrrole2 Chloro N 1 methyl 1H pyrrol 2 yl methyl aniline\text{4 chloroaniline}+\text{1 methyl 2 formylpyrrole}\rightarrow \text{2 Chloro N 1 methyl 1H pyrrol 2 yl methyl aniline}

Antimicrobial Properties

Research indicates that 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including melanoma and breast cancer. The structure-activity relationship (SAR) analysis suggests that the chloro group enhances its cytotoxicity.

Case Study Findings:

  • In a study evaluating its efficacy against melanoma cell lines (MALME-M), 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline exhibited a growth inhibition rate of approximately 55.75% at a concentration of 10 µM .
  • Another study reported an IC50 value of 9 µM against MCF-7 breast cancer cells, indicating moderate to high potency compared to standard chemotherapeutic agents like doxorubicin.
Cancer Cell Line IC50 (µM) Growth Inhibition (%)
MALME-M1055.75
MCF-79-

The biological activity of 2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is thought to involve modulation of key enzymes and receptors in target cells. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the chloro group significantly enhances the biological activity of this compound compared to other aniline derivatives lacking such substituents. Additionally, the pyrrole ring contributes to its overall stability and bioactivity.

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